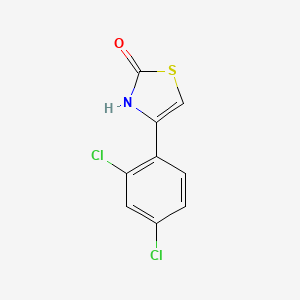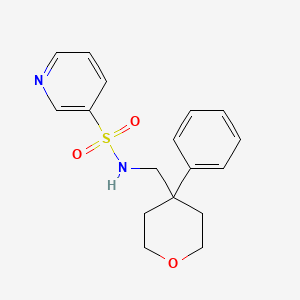
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide, also known as PPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPS is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation Research has demonstrated the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, showcasing their potential as antibacterial agents. This synthesis process involved reacting certain precursors with a variety of active methylene compounds to produce derivatives like pyran, pyridine, and pyridazine. Notably, eight of these compounds exhibited high antibacterial activities, indicating the potential of sulfonamide derivatives in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activity Further research into sulfonamide derivatives has explored their antimicrobial activities. For instance, a study synthesized new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, which upon reaction with various compounds, yielded derivatives with significant antimicrobial properties. This research underscores the versatility of sulfonamides in generating compounds that can be utilized in antimicrobial applications (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer and Radiosensitizing Properties Sulfonamide derivatives have also been evaluated for their anticancer and radiosensitizing effects. A study synthesizing novel sulfonamide derivatives revealed that certain compounds showed higher anticancer activity against human tumor liver cell lines compared to doxorubicin, a standard chemotherapy drug. Additionally, some of these compounds enhanced the cell-killing effect of γ-radiation, showcasing their potential as radiosensitizing agents in cancer therapy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Selective Synthesis of Heterocyclic Sulfonamides The utility of sulfonamides extends to the selective synthesis of heterocyclic compounds, such as sulfonyl fluorides and sulfonamides, which are critical in medicinal chemistry. A study highlighted the use of a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of these compounds, demonstrating the importance of sulfonamides in developing pharmaceuticals (Tucker, Chenard, & Young, 2015).
Eigenschaften
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-23(21,16-7-4-10-18-13-16)19-14-17(8-11-22-12-9-17)15-5-2-1-3-6-15/h1-7,10,13,19H,8-9,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRJDAMTYZOOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592255.png)
![N-(4-acetylphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2592256.png)
![7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2592258.png)
![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2592262.png)
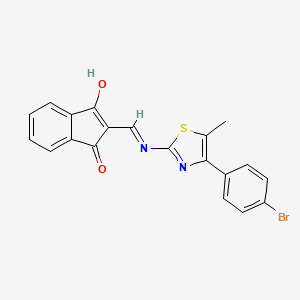
![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2592264.png)
![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592266.png)
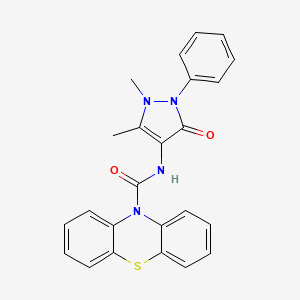
![5-chloro-4-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2592269.png)
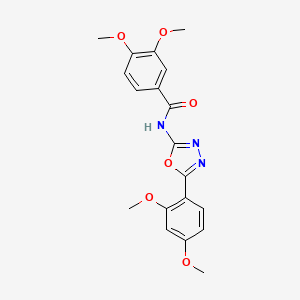
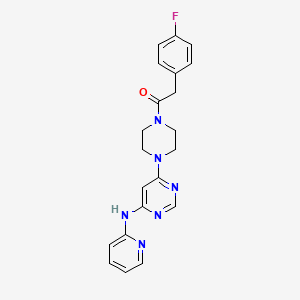
![2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2592275.png)
![7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2592277.png)
